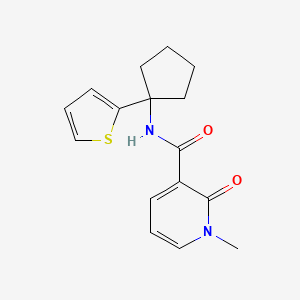![molecular formula C16H19BrN2O2 B2956197 tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate CAS No. 196203-96-0](/img/structure/B2956197.png)
tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate” is a complex organic molecule. It contains a pyrido[3,4-b]indole core, which is a polycyclic system with a pyridine ring fused to an indole. The molecule also has a tert-butyl ester functional group and a bromine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (pyridine and indole), a bromine atom, and a tert-butyl ester group . The presence of these functional groups would influence the compound’s chemical properties and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly increase its boiling point .Applications De Recherche Scientifique
Efficient Synthesis and Biological Application
The compound has been applied in the synthesis of potent antagonists for biological receptors. For example, it was used in the preparation of a potent 5-HT6 antagonist through an efficient synthesis process. The synthesis involved chiral resolution and X-ray crystallography for structural confirmation, demonstrating its utility in producing biologically active molecules in high enantiomeric purity (Isherwood et al., 2012).
Condensation Reactions
Research also highlights its role in novel condensation reactions. A study detailed the condensation of carboxylic acids with non-nucleophilic N-heterocycles and anilides, showcasing the compound's utility in the acylation of a wide range of nitrogen compounds. This demonstrates its versatility in creating various heterocyclic compounds with high functional group compatibility (Umehara, Ueda, & Tokuyama, 2016).
One-Step Continuous Flow Synthesis
Another study reported the first one-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, highlighting a novel method for the efficient production of complex organic molecules in a single microreactor. This method emphasizes the compound's significance in streamlining synthetic processes (Herath & Cosford, 2010).
Palladium-Catalyzed Intramolecular Annulation
The compound also serves as a precursor in palladium-catalyzed intramolecular annulations, leading to the synthesis of gamma-carboline derivatives and various heteropolycycles. These reactions are crucial for the construction of complex polycyclic structures, which are often found in natural products and pharmaceuticals (Zhang & Larock, 2003).
Synthesis of Indoles and Anilines
Furthermore, the compound is utilized in the synthesis of indoles and anilines, employing tert-butyl sulfinamide as an ammonia surrogate. This method allows for the preparation of these compounds with sensitive functional groups, demonstrating the compound's role in facilitating complex organic syntheses (Prakash et al., 2011).
Mécanisme D'action
Target of action
Indole derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of action
The mode of action would depend on the specific targets of this compound. For example, it might inhibit an enzyme’s activity, bind to a receptor to modulate its signaling, or interact with DNA or proteins to affect cellular functions .
Biochemical pathways
Indole derivatives can affect various biochemical pathways depending on their targets. They might influence signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on its chemical properties such as solubility, stability, and molecular size. For example, the tert-butyl group might increase its lipophilicity, which could enhance its absorption and distribution .
Result of action
The molecular and cellular effects of this compound would depend on its mode of action and the specific cells or tissues it affects. It might induce changes in cell signaling, metabolism, or gene expression, leading to various physiological effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 7-bromo-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c1-16(2,3)21-15(20)19-7-6-12-11-5-4-10(17)8-13(11)18-14(12)9-19/h4-5,8,18H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGVHXBAVPSADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
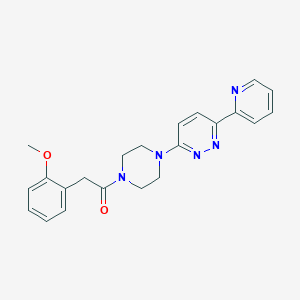

![N1-[cyano(2-methylphenyl)methyl]-N3-propylbenzene-1,3-dicarboxamide](/img/structure/B2956118.png)
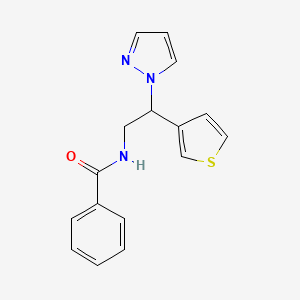
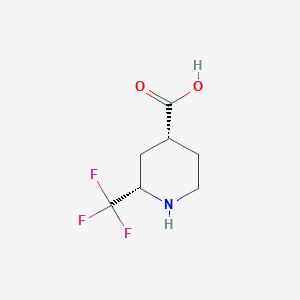
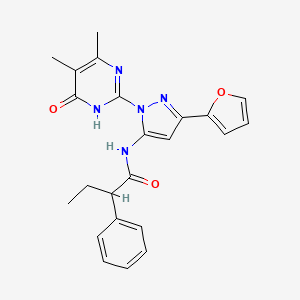
![2-(allylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2956127.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2956129.png)
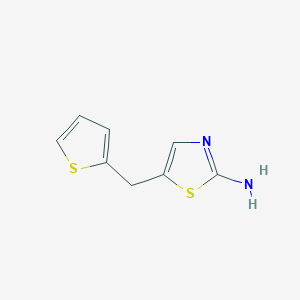
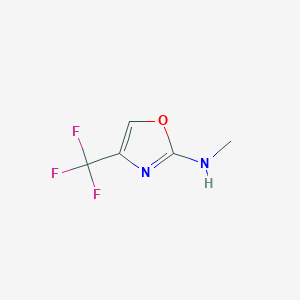
![methyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2956134.png)
